molecular formula C28H31ClN2O2 B564527 N-Desmethyl Loperamide-d3 CAS No. 1189488-17-2

N-Desmethyl Loperamide-d3

Cat. No.: B564527
CAS No.: 1189488-17-2
M. Wt: 466.0 g/mol
InChI Key: ZMOPTLXEYOVARP-FIBGUPNXSA-N
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Description

Contextualization of Deuterated Analogs in Medicinal Chemistry

The use of deuterium (B1214612), a stable and non-radioactive isotope of hydrogen, has become an increasingly valuable strategy in pharmaceutical research and development. tandfonline.comnih.gov By selectively replacing hydrogen atoms with deuterium atoms, medicinal chemists can create deuterated analogs that often possess improved pharmacokinetic profiles compared to their original, non-deuterated counterparts. nih.govjuniperpublishers.com

Deuterium substitution, or deuteration, is the process of replacing a hydrogen atom in a molecule with a deuterium atom. uobaghdad.edu.iq Although chemically similar to hydrogen, deuterium possesses a neutron in its nucleus, which hydrogen lacks, making it twice as heavy. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in This fundamental difference is the cornerstone of its utility in drug development. The primary goal of this substitution is not to alter a drug's primary pharmacological action—deuterated compounds typically retain the potency and selectivity of their hydrogen analogs—but to modify its metabolic fate. tandfonline.com By strategically placing deuterium at sites on a molecule that are susceptible to metabolic breakdown, the rate of metabolism can be slowed, potentially leading to improved drug stability and a more favorable pharmacokinetic profile. informaticsjournals.co.in

Table 1: Comparative Properties of Carbon-Hydrogen and Carbon-Deuterium Bonds

PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Significance in Medicinal Chemistry
Relative Mass LowerHigherThe greater mass of deuterium is the primary source of the observed isotopic effects.
Bond Strength WeakerStronger (6-10 times more stable) juniperpublishers.comA stronger bond requires more energy to break, slowing metabolic reactions at that site.
Vibrational Frequency HigherLowerThis difference in zero-point energy contributes to the higher activation energy needed for C-D bond cleavage. portico.org

The most significant consequence of deuterium substitution in drug metabolism is the Deuterium Kinetic Isotope Effect (DKIE). juniperpublishers.com This effect describes the change in the rate of a chemical reaction when a hydrogen atom in the rate-determining step is replaced by deuterium. Because the C-D bond is stronger than the C-H bond, its cleavage requires more energy and thus proceeds more slowly. portico.orgacs.org

Many drugs are metabolized in the body by the Cytochrome P450 (CYP) family of enzymes, a process that frequently involves the cleavage of a C-H bond as a rate-limiting step. researchgate.netnih.gov When a deuterium atom is present at this metabolic "soft spot," the DKIE can significantly slow down the rate of this enzymatic reaction. nih.gov This can lead to several potential benefits, such as a longer drug half-life, reduced formation of potentially toxic metabolites, and more consistent systemic exposure. juniperpublishers.comresearchgate.net The application of DKIE has been a successful strategy in drug design, leading to the development of approved deuterated drugs that offer improved therapeutic profiles over their non-deuterated predecessors. nih.gov

Principles of Deuterium Substitution in Drug Discovery and Development

Overview of N-Desmethyl Loperamide (B1203769) as a Key Loperamide Metabolite

N-Desmethyl Loperamide is recognized as the major metabolite of loperamide, a well-known synthetic antidiarrheal agent. caymanchem.commedkoo.comaddictionresource.com While loperamide itself is the active drug, understanding its metabolites is crucial for a complete picture of its pharmacology and toxicology.

Loperamide undergoes extensive metabolism in the liver, primarily through a process called oxidative N-demethylation. drugbank.comnih.govfda.gov This biotransformation is catalyzed mainly by the cytochrome P450 enzymes CYP3A4 and CYP2C8. addictionresource.comfda.govnih.gov During this reaction, one of the methyl groups on the tertiary amine of the loperamide molecule is removed, resulting in the formation of N-Desmethyl Loperamide. drugbank.comnih.gov This metabolic pathway is a very common route for the elimination of many pharmaceutical compounds.

Table 2: Key Enzymes in Loperamide Metabolism

EnzymeRole in Loperamide MetabolismReference
CYP3A4 Primary enzyme responsible for oxidative N-demethylation to N-Desmethyl Loperamide. drugbank.comnih.govfda.gov
CYP2C8 Also plays a primary role in the N-demethylation process. drugbank.comnih.govfda.gov
CYP2B6 Plays a minor role in loperamide N-demethylation. drugbank.comnih.gov
CYP2D6 Plays a minor role in loperamide N-demethylation. drugbank.comnih.gov

The study of N-Desmethyl Loperamide is highly significant for understanding the pharmacokinetics of the parent drug, loperamide. As the main metabolite, its rate of formation directly influences the clearance and half-life of loperamide. addictionresource.comresearchgate.net Furthermore, both loperamide and N-Desmethyl Loperamide are known substrates for the P-glycoprotein (P-gp) efflux transporter, which limits their ability to cross the blood-brain barrier. caymanchem.commedchemexpress.com

In this context, N-Desmethyl Loperamide-d3 serves a vital and specific purpose. It is used as a stable isotope-labeled internal standard for quantitative bioanalysis, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). vivanls.comresearchgate.netchromatographyonline.com In these analytical methods, a known amount of this compound is added to a biological sample (such as blood or plasma). Because it is chemically identical to the actual metabolite (N-Desmethyl Loperamide) but has a slightly higher mass due to the three deuterium atoms, it can be distinguished by the mass spectrometer. vivanls.com This allows for highly accurate and precise measurement of the true concentration of the N-Desmethyl Loperamide metabolite, correcting for any variability or loss during sample preparation and analysis. chromatographyonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOPTLXEYOVARP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675812
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189488-17-2
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies Utilizing N Desmethyl Loperamide D3

Role as an Internal Standard in Quantitative Mass Spectrometry-Based Analysis

In quantitative mass spectrometry, an internal standard is crucial for achieving accurate and precise measurements. It is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples before processing. N-Desmethyl Loperamide-d3 serves as an ideal internal standard for the quantification of loperamide (B1203769) and its primary metabolite, N-desmethyl loperamide, due to its structural similarity and co-elution during chromatographic separation. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In this context, this compound is instrumental for the accurate quantification of loperamide and N-desmethyl loperamide in various biological samples. nih.gov

The methodology typically involves the use of a triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode. nih.govresearchgate.net This mode allows for the specific detection of the transition of a precursor ion to a product ion for both the analyte and the internal standard. For instance, in the analysis of loperamide, specific mass transitions are monitored for loperamide and N-desmethyl loperamide, alongside the unique mass transition of this compound. plos.org The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This approach ensures high specificity and sensitivity, minimizing the risk of interference from other compounds in the matrix. plos.org

Development and Validation of Analytical Methods for Complex Biological Matrices

The development of robust and reliable analytical methods for complex biological matrices such as blood, plasma, and urine is a critical aspect of clinical and forensic toxicology. researchgate.netnih.gov The validation of these methods according to international guidelines ensures their accuracy, precision, and reproducibility. nih.gov

A typical validated LC-MS/MS method for the simultaneous determination of loperamide and N-desmethyl loperamide in human plasma and urine has been developed. researchgate.net This method often utilizes a deuterated internal standard to ensure accuracy. nih.gov The validation process includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. The use of this compound as an internal standard is integral to achieving the stringent requirements of these validation studies.

Table 1: Example of LC-MS/MS Method Parameters for Loperamide and N-Desmethyl Loperamide Analysis

ParameterDetailsReference
Analytes Loperamide, N-Desmethyl Loperamide researchgate.net
Internal Standard Methadone-d3 (in some studies) researchgate.netplos.org
Biological Matrix Plasma, Urine, Whole Blood nih.govresearchgate.net
Extraction Liquid-Liquid Extraction or Solid-Phase Extraction nih.govchromatographyonline.com
Chromatographic Column C18 or similar reversed-phase column plos.orgnih.gov
Mobile Phase Gradient of acetonitrile (B52724)/methanol and ammonium (B1175870) acetate (B1210297) buffer researchgate.netplos.org
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net

Forensic Toxicology Research Applications in Quantitative Analysis

In forensic toxicology, the accurate quantification of drugs and their metabolites in biological specimens is paramount for determining the cause and manner of death, as well as for investigating cases of drug-facilitated crimes. nih.gov this compound plays a significant role in the quantitative analysis of loperamide and its metabolite in forensic contexts. uio.no

Extraction Protocols from Biological Specimens

The first step in analyzing biological samples is the extraction of the target compounds from the complex matrix. Common extraction techniques used for loperamide and N-desmethyl loperamide include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govchromatographyonline.com

In LLE, the sample is typically made alkaline, and the analytes are extracted into an organic solvent like n-butyl chloride or a mixture of ethyl acetate and heptane. nih.gov SPE offers a more streamlined and often cleaner extraction. chromatographyonline.com An application note describes a simplified three-step SPE method using a Clean Screen® XCEL I column for the extraction of loperamide and N-desmethyl loperamide from blood, which eliminates the need for column conditioning and wash steps. chromatographyonline.comchromatographyonline.com In both LLE and SPE protocols, this compound is added to the sample at the beginning of the process to account for any analyte loss during the extraction steps.

Chromatographic Separation and Detection Strategies

Following extraction, the sample extract is analyzed by LC-MS/MS. Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column, which separates the compounds based on their hydrophobicity. plos.orgnih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly employed to achieve optimal separation. researchgate.netplos.org

The detection is performed using a tandem mass spectrometer in MRM mode, as previously described. Specific precursor-to-product ion transitions are monitored for loperamide, N-desmethyl loperamide, and the internal standard, this compound. This highly selective detection method allows for accurate quantification even at low concentrations, which is crucial in forensic investigations where sample volumes may be limited or concentrations may be in the therapeutic or toxic range.

Table 2: Research Findings on Loperamide and N-Desmethyl Loperamide Quantification

Study FocusKey FindingsReference
Method Development in Plasma and Urine A selective LC-MS-MS method was developed for the determination of loperamide and its two desmethylated metabolites. The limits of quantification in plasma were 0.08 µg/L for loperamide and 0.09 µg/L for desmethylloperamide. researchgate.net
Forensic Case Application An LC/MS/MS method was developed for the determination of loperamide and desmethylloperamide in whole blood and other biological specimens for forensic cases. The procedure involved liquid-liquid extraction. nih.gov
Fatal Overdose Investigation In a fatal intoxication case, loperamide and N-desmethylloperamide were isolated by liquid-liquid extraction and analyzed by LC-MS. Heart blood concentrations were 1.2 mg/L for loperamide and 3.3 mg/L for its metabolite. nih.gov
Simplified Extraction from Blood An application note details a simple three-step SPE method for extracting loperamide and N-desmethyl loperamide from blood, followed by LC-MS/MS analysis. chromatographyonline.comchromatographyonline.com

Investigations of Biological Interactions and Transport Mechanisms Using N Desmethyl Loperamide D3

Efflux Transporter Substrate Characterization in In Vitro Systems

In vitro cell-based assays are indispensable for elucidating the interactions between drug candidates and specific efflux transporters. N-desmethyl loperamide (B1203769) has been extensively used as a probe substrate to characterize the function and selectivity of these transporters, particularly those belonging to the ATP-Binding Cassette (ABC) superfamily.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux transporter that plays a significant role in limiting the cellular uptake and tissue penetration of a wide array of xenobiotics. N-desmethyl loperamide has been identified as an avid substrate of P-gp. caymanchem.com

Bidirectional transport assays using cell monolayers that overexpress human P-gp, such as LLC-ABCB1 cells, are instrumental in quantifying the extent of P-gp-mediated efflux. In these assays, the transport of a compound is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the cell monolayer. A transport ratio (TR), calculated as the permeability coefficient in the B-A direction divided by the permeability coefficient in the A-B direction (PappB-A/PappA-B), greater than 2 is indicative of active efflux.

Studies have demonstrated that [3H]-N-desmethyl-loperamide is actively transported by both human (ABCB1) and mouse (Abcb1a) P-gp. The transport ratio for [3H]-N-desmethyl-loperamide was found to be significantly higher than that of another well-known P-gp substrate, verapamil, indicating that dLop is a more avid substrate for P-gp. acs.org The presence of a P-gp inhibitor, such as tariquidar (B1662512), significantly reduces this polarized transport, confirming the role of P-gp. acs.org

Table 1: In Vitro P-gp Transport of [3H]-N-desmethyl-loperamide

Cell Line Compound Transport Ratio (TR) Reference
LLC-ABCB1 (human P-gp) [3H]-N-desmethyl-loperamide 18.5 ± 1.7 acs.org
LLC-ABCB1 (human P-gp) [3H]verapamil 3.7 ± 0.4 acs.org
LLC-Abcb1a (mouse P-gp) [3H]-N-desmethyl-loperamide 27.6 ± 6.5 acs.org
LLC-Abcb1a (mouse P-gp) [3H]verapamil 3.2 ± 0.4 acs.org

The blood-brain barrier expresses several ABC transporters, including P-gp (ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). nih.gov For a probe to be useful in specifically studying P-gp function, it must exhibit high selectivity for P-gp over other co-expressed transporters.

Research has shown that N-desmethyl-loperamide is highly selective for P-gp. nih.gov In studies using pairs of human cell lines, where each pair consisted of a parental cell line and a cell line overexpressing either P-gp, MRP1, or BCRP, the accumulation of [3H]dLop was significantly lower only in the P-gp overexpressing cells. nih.gov This indicates that dLop is a substrate for P-gp but not for MRP1 or BCRP. At low concentrations (≤1 nM), typical for radiotracer studies, dLop acts solely as a P-gp substrate. nih.gov However, at much higher concentrations (≥20 μM), it can also act as a competitive inhibitor of P-gp. nih.gov

Evaluation of P-glycoprotein (P-gp) Mediated Transport

In Vivo Assessment of Blood-Brain Barrier Penetration in Non-Human Models

The use of N-desmethyl loperamide, particularly its carbon-11 (B1219553) labeled form ([11C]dLop), in conjunction with Positron Emission Tomography (PET), has become a valuable method for the in vivo quantification of P-gp function at the blood-brain barrier (BBB) in non-human models.

PET imaging with [11C]N-desmethyl-loperamide allows for the non-invasive measurement of P-gp activity at the BBB. In a healthy state, P-gp actively effluxes [11C]dLop from the brain endothelial cells back into the bloodstream, resulting in very low brain uptake of the radiotracer. nih.gov When a P-gp inhibitor is administered, the efflux is blocked, leading to a significant increase in the brain concentration of [11C]dLop.

Studies in non-human primates have demonstrated this principle effectively. The administration of P-gp inhibitors like cyclosporin (B1163) A or tariquidar prior to the injection of [11C]dLop results in a marked increase in brain radioactivity. researchgate.net The magnitude of this increase serves as a quantitative measure of P-gp inhibition at the BBB. For instance, in monkeys, P-gp blockade led to a 5-fold increase in the volume of distribution (VT), a parameter that reflects the tissue-to-plasma concentration ratio at equilibrium. This increase was primarily driven by an enhanced rate of entry into the brain (K1).

Table 2: Effect of P-gp Blockade on [11C]N-desmethyl-loperamide Brain Kinetics in Monkeys

Condition Brain Volume of Distribution (VT) Brain Entry Rate (K1) Reference
Baseline 3.6 ± 0.6 mL·cm-3 0.035 ± 0.010 mL·cm-3·min-1
After P-gp Blockade ~5-fold increase Increased
Baseline AUCR* 0.85 ± 0.29 - researchgate.net
After Cyclosporin A 10.8 ± 3.6 - researchgate.net

\AUCR = Ratio of Area Under the Curve in brain to plasma.*

Genetically modified animal models, particularly mice lacking the genes for specific transporters, are powerful tools for confirming the in vivo selectivity of a substrate. Comparative studies in wild-type mice and mice with a genetic knockout of P-gp (Abcb1a/b-/-) have provided definitive evidence that N-desmethyl loperamide is a P-gp substrate in vivo.

Following intravenous injection of [11C]dLop, the concentration of radioactivity in the brains of Abcb1a/b-/- mice is significantly higher than in wild-type mice. acs.org One study reported a 2.8-fold increase in the brain-to-plasma concentration ratio (Kb,brain) in homozygous knockout mice. acs.org Another study found that at 30 minutes post-injection, the concentration of [11C]dLop was 17-fold higher in the forebrain of knockout mice compared to wild-type mice. snmjournals.org

Furthermore, to confirm its selectivity, the brain uptake of [11C]dLop was measured in mice lacking MRP1 (Abcc1-/-) or BCRP (Abcg2-/-). The results showed that the brain uptake in these knockout strains was low and comparable to that in wild-type mice, while the uptake in P-gp knockout mice was markedly elevated. nih.govresearchgate.net This demonstrates the high selectivity of N-desmethyl loperamide for P-gp at the mouse BBB.

Table 3: Comparative Brain Uptake of [11C]N-desmethyl-loperamide in Transporter-Deficient Mice

Mouse Strain Gene Knockout Brain Radioactivity Concentration (%SUV)* at 60 min Reference
Wild-Type None 6.0 ± 2.1 nih.gov
P-gp Knockout Abcb1a/b 25.5 ± 4.1 nih.gov
MRP1 Knockout Abcc1 7.9 ± 2.1 nih.gov
BCRP Knockout Abcg2 9.6 ± 1.6 nih.gov

\SUV = Standardized Uptake Value*

N Desmethyl Loperamide D3 in Mechanistic Drug Metabolism Research

Evaluation of Enzyme Kinetics and Isotope Effects in Biotransformation

The use of deuterated compounds like N-Desmethyl Loperamide-d3 is deeply rooted in the principles of enzyme kinetics, particularly the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. dovepress.comportico.org In the context of drug metabolism, this effect is most pronounced when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of an enzymatic reaction. portico.org

Replacing hydrogen with deuterium (B1214612), which is twice as heavy, results in a stronger carbon-deuterium (C-D) bond. dovepress.com This increased bond strength means more energy is required to break the C-D bond compared to a C-H bond, which can lead to a slower rate of metabolism. dovepress.com This phenomenon is a cornerstone of using deuterated analogs to probe reaction mechanisms and to modulate the pharmacokinetic profiles of drugs. researchgate.netwikipedia.org

For N-Desmethyl Loperamide (B1203769), its formation from loperamide occurs via oxidative N-demethylation, a reaction catalyzed predominantly by cytochrome P450 enzymes. drugbank.comfda.govnih.gov The use of this compound as an internal standard assumes that its physicochemical properties are nearly identical to the non-deuterated (or "light") version, but with a different mass. However, if the deuterated positions on the molecule were involved in further metabolism, a KIE could be observed. For instance, if N-Desmethyl Loperamide itself were to undergo further oxidation at one of the deuterated sites, its rate of metabolism would be slower than that of its non-deuterated counterpart. While specific KIE studies on this compound are not extensively published, the theoretical KIE (kH/kD) for C-H bond cleavage by cytochrome P450 enzymes can range from 2 to, in some cases, over 5. nih.gov

This principle is leveraged in the development of deuterated drugs, where strategic placement of deuterium can slow down metabolic pathways, potentially leading to a longer drug half-life and improved therapeutic profiles. dovepress.comresearchgate.net

In Vitro Metabolic Stability Assessments in Hepatic Microsomes and Other Cellular Systems

In vitro metabolic stability assays are crucial in the early stages of drug discovery to predict how a compound will behave in the body. researchgate.net These assays measure the rate at which a compound is metabolized by incubating it with various biological systems, such as liver microsomes, S9 fractions, or hepatocytes. researchgate.netif-pan.krakow.pl The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which help in forecasting in vivo pharmacokinetic parameters. if-pan.krakow.pl

Human liver microsomes (HLMs) are a common model as they contain a high concentration of phase I drug-metabolizing enzymes like the cytochrome P450s. researchgate.net this compound is frequently used in such assays as an internal standard to ensure accurate quantification of the parent drug and its non-deuterated metabolites during analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The stability of the internal standard itself is a critical factor for the validity of the assay. N-Desmethyl Loperamide, the parent compound of the d3 version, is a known substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its passage through biological membranes. caymanchem.com Studies using human liver microsomes have been instrumental in identifying the metabolic pathways of loperamide, leading to the formation of N-desmethyl loperamide. fda.govcaymanchem.com While the primary purpose of this compound is to serve as a stable reference, its own metabolic fate in these systems is presumed to be similar to the endogenous metabolite, albeit potentially slower if the deuteration site is metabolically active.

Table 1: Common In Vitro Systems for Metabolic Stability Assessment

In Vitro System Key Features Primary Application
Liver Microsomes (e.g., HLM) Subcellular fractions containing Phase I enzymes (CYPs). High-throughput screening of metabolic stability for Phase I metabolism. researchgate.netif-pan.krakow.pl
Hepatocytes (Fresh or Cryopreserved) Intact liver cells containing both Phase I and Phase II enzymes and cofactors. Comprehensive metabolism studies, including conjugation reactions. if-pan.krakow.pl
S9 Fraction A mixture of microsomal and cytosolic fractions. Broad assessment of metabolic pathways, including both Phase I and Phase II reactions.

| Recombinant Enzymes | Specific enzymes (e.g., individual CYPs) expressed in a cellular system. | Identifying the specific enzymes responsible for a compound's metabolism. researchgate.net |

Interplay with Major Cytochrome P450 Isoenzymes and Other Metabolic Enzymes

The biotransformation of loperamide into its main metabolite, N-desmethyl loperamide, is a well-documented process mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov Specifically, CYP3A4 and CYP2C8 have been identified as the principal isoenzymes responsible for this oxidative N-demethylation reaction. drugbank.comfda.govmedcentral.com Minor contributions from CYP2B6 and CYP2D6 have also been noted. drugbank.comfda.gov

The role of this compound in this context is to facilitate the precise study of these enzymatic pathways. For instance, in studies designed to phenotype which CYP isoenzymes are responsible for a drug's metabolism, this compound can be used as an internal standard to quantify the formation of the N-desmethyl loperamide metabolite.

In vitro inhibition studies using specific chemical inhibitors for different CYP isoenzymes have confirmed the roles of CYP3A4 and CYP2C8. For example, ketoconazole (B1673606) (a potent CYP3A4 inhibitor) and quercetin (B1663063) (a CYP2C8 inhibitor) have been shown to significantly reduce the formation of N-desmethyl loperamide in human liver microsomes. fda.gov The use of this compound in the analytical phase of such experiments is critical for obtaining accurate kinetic data, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and its maximum metabolic rate. if-pan.krakow.pl

Furthermore, understanding these interactions is vital for predicting potential drug-drug interactions. medcentral.com Co-administration of loperamide with drugs that inhibit CYP3A4 or CYP2C8 can lead to increased plasma concentrations of loperamide, which is a key consideration in clinical practice. fda.govmedcentral.com Research in this area relies on robust analytical methods where deuterated standards like this compound are indispensable.

Table 2: Key Enzymes in the Metabolism of Loperamide

Enzyme Role in Loperamide Metabolism Typical Inhibitors Used in Research
CYP3A4 Major pathway for N-demethylation. drugbank.comfda.govnih.gov Ketoconazole, Itraconazole. fda.govmedcentral.com
CYP2C8 Major pathway for N-demethylation. drugbank.comfda.govmedcentral.com Gemfibrozil, Quercetin. fda.govmedcentral.com
CYP2B6 Minor role in N-demethylation. drugbank.comfda.gov (Not specified in context)
CYP2D6 Minor role in N-demethylation. drugbank.comfda.gov (Not specified in context)

| P-glycoprotein (P-gp) | Efflux transporter for loperamide and N-desmethyl loperamide. fda.govcaymanchem.com | Quinidine, Ritonavir. fda.gov |

Future Research Perspectives in Deuterated Chemical Compound Studies

Advancements in Utilizing Deuterated Analogs for Pharmacokinetic Modulation

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the metabolic fate of a drug, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This principle is fundamental to pharmacokinetic modulation.

In the context of loperamide (B1203769), the parent drug is extensively metabolized in the liver, primarily through oxidative N-demethylation, to form N-desmethyl loperamide. drugbank.comfda.gov This reaction is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8. fda.gov By studying a deuterated version of the metabolite, such as N-Desmethyl Loperamide-d3, researchers can gain insights into these metabolic pathways. While this compound is primarily used as an analytical standard, the principles underlying its structure are key to developing next-generation drugs. Future research aims to apply this concept to create novel therapeutics where slowed metabolism leads to improved pharmacokinetic profiles, such as longer half-life, reduced production of reactive metabolites, and more consistent plasma concentrations.

Methodological Innovations in the Comprehensive Study of Deuterated Metabolites

The primary and most established application of this compound is its use as an internal standard in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comtexilajournal.com An internal standard is essential for accurate quantification as it corrects for variability during sample preparation and instrumental analysis. scioninstruments.com

Deuterated standards like this compound are considered the gold standard for mass spectrometry-based quantification. clearsynth.comwisdomlib.org This is because their physical and chemical properties are nearly identical to the endogenous, non-labeled analyte (N-Desmethyl Loperamide). scispace.com This similarity ensures that they behave almost identically during extraction, chromatography, and ionization, thus effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in a biological sample. scioninstruments.comtexilajournal.com However, their difference in mass allows the mass spectrometer to distinguish between the standard and the analyte, leading to highly accurate and precise measurements. clearsynth.com

Innovations in this field focus on developing more sophisticated analytical methods to detect and quantify metabolites at ever-lower concentrations. The use of high-resolution mass spectrometry coupled with stable isotope-labeled standards allows for comprehensive metabolite profiling, a cornerstone of modern drug discovery and development.

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

Feature Deuterated Internal Standard (e.g., this compound) Structural Analogue Internal Standard
Chemical Structure Nearly identical to the analyte, differs only in isotopic composition. scioninstruments.com Similar, but not identical, chemical structure to the analyte. scispace.com
Chromatography Co-elutes with the analyte (has nearly the same retention time). texilajournal.com Retention time may differ from the analyte. scispace.com
Ionization Efficiency Mimics the analyte's ionization behavior very closely. scioninstruments.com May have different ionization efficiency, leading to potential bias.
Matrix Effect Correction Excellent compensation for matrix effects. clearsynth.com Less effective at compensating for matrix effects. scispace.com
Accuracy & Precision Provides the highest level of accuracy and precision. texilajournal.com Can introduce inaccuracies if its behavior differs from the analyte.

Contributions to Systems Pharmacology and Mechanistic Investigations of Drug Disposition

Systems pharmacology aims to understand the effects of a drug on the body as a whole, integrating data from multiple biological levels. Accurate measurement of drug and metabolite concentrations is critical for building robust pharmacokinetic (PK) and pharmacodynamic (PD) models. By enabling precise quantification of N-desmethyl loperamide, the deuterated standard this compound plays a vital role in this endeavor.

Loperamide and its major metabolite, N-desmethyl loperamide, are both substrates of the P-glycoprotein (P-gp) efflux transporter. caymanchem.commedchemexpress.com This transporter is highly expressed at the blood-brain barrier and actively removes a wide range of substances from the central nervous system. caymanchem.com The use of this compound as an internal standard allows researchers to build accurate models of this transport process. guidechem.comcoompo.com These studies are crucial for understanding why loperamide, despite being an opioid receptor agonist, does not typically produce central opioid effects at therapeutic doses. caymanchem.com

Future research will leverage these precise quantitative methods to enhance systems pharmacology models. By integrating accurate metabolite data, scientists can better predict drug-drug interactions, understand the impact of genetic polymorphisms on drug transporters and enzymes, and ultimately improve the prediction of a drug's behavior in diverse patient populations.

Table 2: Key Proteins in the Disposition of Loperamide

Protein Function Role in Loperamide Disposition
CYP3A4 Drug-metabolizing enzyme Major enzyme responsible for the N-demethylation of loperamide to N-desmethyl loperamide. fda.gov
CYP2C8 Drug-metabolizing enzyme Contributes significantly to the N-demethylation of loperamide. fda.gov
P-glycoprotein (P-gp) Efflux transporter Limits the distribution of both loperamide and N-desmethyl loperamide across the blood-brain barrier. caymanchem.commedchemexpress.com
μ-opioid receptor Pharmacological target Receptor in the gut wall to which loperamide binds to exert its antidiarrheal effect. caymanchem.com

Q & A

Q. What analytical techniques are recommended for structural validation of N-Desmethyl Loperamide-d3 in synthetic preparations?

To confirm the structural integrity of this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for isotopic purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is critical for verifying deuterium incorporation at the designated positions. Cross-referencing with certified reference materials (e.g., CAS 1189488-17-2) ensures accuracy .

Q. How should researchers optimize solubility and stability during in vitro experiments with this compound?

this compound is soluble in dimethyl sulfoxide (DMSO), but prolonged storage in solution can lead to deuterium exchange or degradation. For stability, prepare fresh solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C under inert gas (e.g., argon). Include control experiments to monitor isotopic integrity over time using LC-MS .

Q. What are the critical considerations for designing pharmacokinetic studies using this compound as a tracer?

When using this compound as a P-glycoprotein (P-gp) tracer in PET imaging, ensure radiolabeling efficiency (>95%) via HPLC purification. Account for potential isotope effects on metabolic clearance by comparing pharmacokinetic parameters (e.g., t1/2t_{1/2}, AUC) between deuterated and non-deuterated forms. Validate target specificity using P-gp inhibitors (e.g., verapamil) in control cohorts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo data on this compound-mediated P-gp inhibition?

Discrepancies often arise from differences in protein binding, tissue distribution, or metabolite interference. To address this:

  • Perform plasma protein binding assays to quantify free drug availability.
  • Use microdialysis or tissue homogenization to measure intracellular concentrations.
  • Analyze metabolites via high-resolution MS to identify interfering species. Cross-validate findings with CRISPR-edited P-gp knockout models to isolate target effects .

Q. What methodological strategies mitigate deuterium isotope effects in metabolic studies of this compound?

Deuterium can alter metabolic rates due to kinetic isotope effects (KIE). To minimize confounding:

  • Compare metabolic pathways (e.g., CYP3A4-mediated oxidation) between deuterated and non-deuterated analogs using liver microsomes.
  • Employ deuterium-free internal standards for quantification.
  • Use computational modeling (e.g., density functional theory) to predict KIE magnitude for specific metabolic steps .

Q. How can this compound be integrated into multimodal imaging workflows to study P-gp function in heterogeneous tissues?

Combine PET imaging with MRI or fluorescence-based techniques by conjugating this compound with multimodal tags (e.g., 68^{68}Ga for PET, near-infrared dyes for optical imaging). Validate co-localization using immunohistochemistry for P-gp expression. Optimize dosing to avoid saturation effects and ensure linear pharmacokinetics across modalities .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50_{50} values. For longitudinal PET data, employ mixed-effects models to account for inter-subject variability. Validate assumptions via residual analysis and Q-Q plots .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Implement quality control (QC) protocols including:

  • Batch-specific certificates of analysis (CoA) with isotopic enrichment data.
  • Cross-batch comparisons using standardized bioassays (e.g., P-gp ATPase activity).
  • Stability-indicating methods (e.g., forced degradation studies under heat/light) to assess robustness .

Ethical and Regulatory Considerations

Q. What documentation is required for non-clinical studies using this compound under DEA regulations?

As a DEA Schedule II substance (DEA #9250 CII), researchers must maintain records of procurement, storage, and disposal per 21 CFR §1304. Include:

  • Institutional licenses for handling controlled substances.
  • Chain-of-custody logs for audit trails.
  • Destruction certificates signed by authorized personnel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.